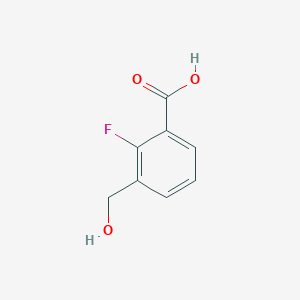

2-fluoro-3-(hydroxymethyl)benzoic Acid

Description

Contextualization within Fluorinated Organic Compounds Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. The presence of a fluorine atom, as seen in 2-fluoro-3-(hydroxymethyl)benzoic acid, is a deliberate design choice intended to modulate a molecule's properties in predictable and advantageous ways.

Fluorine's unique properties make it a powerful tool for molecular engineering. Its introduction into a molecule can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. cato-chem.comsynquestlabs.com This has led to a significant number of fluorinated compounds entering clinical trials and the market. The judicious placement of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, and pharmacokinetic properties. nbinno.com The versatility of fluorine-containing building blocks is crucial for the synthesis of novel compounds with tailored functionalities, supporting innovation across various chemical sectors. cato-chem.com This strategy is a dominant approach in drug discovery, allowing for the modular assembly of complex molecules. nih.govnih.gov

The effects of fluorine on a molecule's characteristics are a direct result of its fundamental atomic properties.

Electronegativity and Acidity: As the most electronegative element, fluorine's presence can significantly alter the electron distribution within a molecule. cato-chem.com This strong electron-withdrawing nature can impact the acidity (pKa) of nearby functional groups. americanchemicalsuppliers.com For instance, the acidity of fluorinated molecules often increases due to the inductive effects of the fluorine atom. americanchemicalsuppliers.com

Metabolic Stability: A key application of fluorination is to enhance a drug's metabolic stability. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. cato-chem.com This can lead to a longer biological half-life for a drug molecule.

Lipophilicity and Binding Affinity: Fluorine substitution is a common method used to enhance the binding of a ligand to its protein target. cato-chem.com It can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in proteins. americanchemicalsuppliers.com

Conformational Effects: The introduction of fluorine can also impose a conformational bias on a molecule, which can be strategically utilized to lock it into a biologically active shape. nbinno.comorgsyn.org

Overview of Research Trajectories for Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds with a long history and a broad range of applications in scientific research. patsnap.com They serve as fundamental structural elements in a vast number of natural products and synthetic compounds, playing critical roles in plant metabolism, and are used extensively as precursors in chemical synthesis. nih.gov

In medicinal chemistry, the benzoic acid scaffold is a building block for a wide variety of bioactive molecules, including anticancer agents. Research has focused on synthesizing and evaluating novel benzoic acid derivatives for their therapeutic potential. For example, various derivatives have been investigated as inhibitors of enzymes like sirtuins. The functional groups on the benzoic acid ring can be readily modified, allowing chemists to explore structure-activity relationships and optimize compounds for specific biological targets. Furthermore, fluorinated benzoic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Current State of Academic Inquiry Pertaining to this compound

Direct and extensive academic research focusing specifically on this compound is limited in publicly available literature. The compound is primarily recognized and utilized as a specialized chemical intermediate or a building block in organic synthesis. Its value lies in its trifunctional nature, offering multiple sites for chemical modification.

Information from chemical suppliers indicates its role as a reagent in the preparation of novel colchicine-derived immunosuppressants. americanchemicalsuppliers.com This suggests its application in medicinal chemistry research for creating complex, biologically active molecules. However, detailed studies on its synthesis, reactivity, and the biological activities of its direct derivatives are not widely published in peer-reviewed journals. The compound is available from various chemical suppliers, which facilitates its use in synthetic chemistry projects.

Below are some of the known properties of the compound.

| Property | Value |

| CAS Number | 481075-37-0 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Boiling Point (Predicted) | 346.6±32.0 °C |

| Density (Predicted) | 1.417±0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUWHOMAXWKXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379058 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-37-0 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 3 Hydroxymethyl Benzoic Acid

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a compound's properties and behavior.

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials. It is particularly well-suited for the routine identification and quality control of pharmaceutical solids, including benzoic acid derivatives units.it. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a fingerprint for identification units.it.

For benzoic acid and its derivatives, XRPD is used to:

Establish Identity: The United States Pharmacopeia (USP) outlines criteria for establishing the identity of a substance by comparing the scattering angles (2θ) and relative intensities of the 10 strongest reflections of a sample to a reference material units.it.

Monitor Phase Transitions: In situ variable-temperature powder X-ray diffraction (VT-PXRD) can be employed to monitor solid-state reactions and phase transformations as a function of temperature. This is crucial for studying cocrystallization and polymorphism in aromatic carboxylic acids nih.gov.

Confirm Cocrystal Formation: The formation of cocrystals, such as those between benzoic acid and benzamide derivatives, can be confirmed by comparing the experimental XRPD pattern of the product with a pattern simulated from single-crystal X-ray data nih.gov.

The table below illustrates hypothetical XRPD data specifications for a benzoic acid derivative, based on compendial acceptance criteria.

| 2θ Angle (°) | Relative Intensity (%) |

| 12.5 ± 0.2 | 100 |

| 15.8 ± 0.2 | 85 ± 20 |

| 18.2 ± 0.2 | 70 ± 20 |

| 22.1 ± 0.2 | 65 ± 20 |

| 25.4 ± 0.2 | 50 ± 20 |

| 27.9 ± 0.2 | 45 ± 20 |

| 30.1 ± 0.2 | 40 ± 20 |

| 32.6 ± 0.2 | 35 ± 20 |

| 35.0 ± 0.2 | 30 ± 20 |

| 38.3 ± 0.2 | 25 ± 20 |

This table is a representative example based on the principles described in the sources and does not represent actual data for 2-fluoro-3-(hydroxymethyl)benzoic acid.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates set-science.com.

Key features mapped onto the Hirshfeld surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii (close contacts), white areas represent contacts around the van der Waals separation, and blue areas signify longer contacts set-science.com.

d_e and d_i: The distances from the surface to the nearest nucleus external (d_e) and internal (d_i) to the surface, respectively set-science.com.

From the Hirshfeld surface, a 2D fingerprint plot is generated. This plot is a histogram of all (d_e, d_i) pairs over the surface, providing a unique summary of the intermolecular interactions for a given crystal structure set-science.comcrystalexplorer.net. Different types of interactions have characteristic shapes on the fingerprint plot scirp.org. For example, the sharp spikes often indicate strong hydrogen bonds like O-H···O interactions researchgate.net.

The following table summarizes the typical contributions of various intermolecular contacts derived from Hirshfeld surface analysis for organic molecules.

| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 40-60% | Large, diffuse region in the center |

| C···H / H···C | 15-25% | Distinct "wing-like" features |

| O···H / H···O | 5-15% | Sharp, distinct spikes at low d_e/d_i |

| C···C | 1-5% | Broader, less defined features |

This table provides typical ranges for organic compounds and is for illustrative purposes.

Hydrogen bonds are the most significant directional intermolecular interactions in the crystals of carboxylic acids. In the solid state, benzoic acid molecules typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups . The presence of additional functional groups, such as hydroxyl and fluoro substituents, introduces further complexity and possibilities for hydrogen bonding networks.

In fluorinated benzoic acids, the fluorine atom can participate in weaker C-H···F interactions or influence the strength and geometry of existing hydrogen bonds through its electron-withdrawing nature nih.govresearchgate.net. The interplay between strong O-H···O bonds and other weaker interactions (like C-H···O or C-H···F) dictates the final crystal packing. For example, in 2-(2-Methyl-benzoyl)benzoic acid, a catemeric (chain-like) aggregation involving O-H···O hydrogen bonds is observed instead of the more common dimeric motif nih.gov. The study of compounds like 2,6-difluorobenzamide and 4-hydroxybenzoic acid reveals diverse networks of intermolecular hydrogen bonds, including N-H···O, O-H···N, and O-H···O interactions, which can be investigated using computational methods like Car–Parrinello molecular dynamics to understand their dynamic nature mdpi.com.

Spectroscopic Investigations

Spectroscopic methods provide valuable information about the functional groups, connectivity, and electronic environment of atoms within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For carboxylic acids, the IR spectrum is characterized by several distinct and intense peaks spectroscopyonline.com.

Key diagnostic peaks for benzoic acid derivatives include:

O-H Stretch: A very broad absorption band typically found in the 3300-2500 cm⁻¹ region, resulting from the hydrogen-bonded carboxyl group spectroscopyonline.com.

C=O Stretch: An intense, sharp peak located between 1710 and 1680 cm⁻¹ for aromatic acids. Its position is sensitive to conjugation and hydrogen bonding spectroscopyonline.com.

C-O Stretch: A strong band appearing in the 1320-1210 cm⁻¹ range, often coupled with O-H in-plane bending spectroscopyonline.com.

O-H Out-of-Plane Bend: A broad peak centered around 920 cm⁻¹ is characteristic of the carboxylic acid dimer spectroscopyonline.com.

Furthermore, IR spectroscopy, particularly when combined with matrix isolation techniques, can be a powerful tool for conformational analysis. For instance, a study on 2-fluoro-4-hydroxy benzoic acid identified multiple conformers based on the orientation of the hydroxyl and carboxylic acid groups. Narrowband near-IR irradiation was used to selectively induce conformational changes, which could be monitored by observing changes in the mid-IR spectrum mdpi.com. This demonstrates that IR spectroscopy can provide detailed insights into the structural preferences of fluorinated benzoic acids.

The table below lists characteristic IR absorption frequencies for benzoic acid derivatives.

| Functional Group Vibration | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Intense, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Intense |

| O-H Bend (Out-of-Plane) | ~920 | Broad, Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution bbhegdecollege.com. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative jeol.com.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). Protons on the aromatic ring will show complex splitting patterns influenced by both other protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is typically found in the δ 165-185 ppm range. The fluorine atom induces characteristic C-F coupling constants (J_CF), which can be valuable for assigning signals. For instance, the carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹J_CF), while carbons two or three bonds away will show smaller couplings (²J_CF, ³J_CF) jeol.com.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Coupling between fluorine and nearby protons (J_HF) can be observed in both the ¹H and ¹⁹F spectra, providing crucial structural information jeol.com.

The structural elucidation of fluorinated benzoic acid derivatives relies on the combined interpretation of these NMR experiments, often supplemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish definitive connectivities.

The following table presents typical chemical shift ranges for the nuclei in a substituted benzoic acid.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 13 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Methylene (-CH₂OH) | 4.5 - 5.0 |

| ¹³C | Carbonyl (-C OOH) | 165 - 185 |

| ¹³C | Aromatic (Ar-C) | 110 - 165 |

| ¹³C | Methylene (-C H₂OH) | 60 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₇FO₃), the exact molecular weight is 170.14 g/mol , with a monoisotopic mass of approximately 170.038 Da.

In a typical electron ionization (EI) mass spectrum, the parent molecular ion [M]⁺ would be observed at m/z 170. The fragmentation of this ion is influenced by the functional groups present: the carboxylic acid, the hydroxymethyl group, and the fluorine atom on the benzene (B151609) ring. The fragmentation pattern provides a fingerprint for the molecule's structure.

Key fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral fragments from the carboxylic group. docbrown.info For this compound, expected fragmentation includes:

Loss of a hydroxyl radical (-OH): This would result in a prominent peak at m/z 153 ([M-17]⁺), corresponding to the formation of an acylium ion. This is a common fragmentation for carboxylic acids. docbrown.infomiamioh.edu

Loss of water (-H₂O): An [M-18]⁺ peak at m/z 152 could arise from the elimination of water, potentially involving the hydrogen from the carboxylic acid and the hydroxymethyl group.

Loss of the carboxylic acid group (-COOH): This cleavage would lead to a fragment at m/z 125 ([M-45]⁺). docbrown.info

Loss of carbon monoxide (-CO) from the acylium ion: The [M-17]⁺ ion could further lose CO to produce a fragment at m/z 125.

Formation of the phenyl cation: A fragment corresponding to the fluorinated and substituted benzene ring may also be observed. The characteristic phenyl cation [C₆H₅]⁺ appears at m/z 77 for benzene derivatives, but substitutions on the ring will shift this value. docbrown.info

The presence of the hydroxymethyl and fluoro groups will influence the stability of the resulting fragments and may lead to more complex rearrangement pathways.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 170 | [C₈H₇FO₃]⁺ | - |

| 153 | [C₈H₆FO₂]⁺ | -OH |

| 152 | [C₈H₆FO₂]⁺ | -H₂O |

| 125 | [C₇H₆FO]⁺ | -COOH or -OH, -CO |

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and intermolecular interactions. ias.ac.in The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups and the aromatic ring. ias.ac.in

Key expected Raman bands include:

C=O Stretching: A strong band associated with the carbonyl stretch of the carboxylic acid group, typically appearing in the region of 1650-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring stretching vibrations.

O-H Bending: In-plane bending of the carboxylic acid O-H group can be observed around 1300-1440 cm⁻¹.

C-O Stretching: Stretching vibrations for the C-O bonds of the carboxylic acid and hydroxymethyl groups would appear in the 1200-1300 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond stretch typically gives rise to a band in the 1100-1250 cm⁻¹ region.

O-H Stretching: A broad band in the high-frequency region (2500-3300 cm⁻¹) would correspond to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, with a sharper band from the hydroxymethyl group's O-H stretch potentially superimposed. ias.ac.in

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (Broad) |

| C=O Stretch | 1650-1750 |

| Aromatic C=C Stretch | 1400-1600 |

| O-H Bend | 1300-1440 |

| C-O Stretch | 1200-1300 |

| C-F Stretch | 1100-1250 |

Computational Chemistry and Theoretical Studies

Computational methods are essential for gaining deeper insight into the molecular properties of this compound, complementing experimental data with detailed theoretical predictions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. vjst.vn By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. vjst.vnvjst.vn This process yields precise information on bond lengths, bond angles, and dihedral angles.

DFT calculations also provide access to key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. vjst.vn These calculations can elucidate how the electron-withdrawing fluorine atom and the hydroxymethyl group influence the electronic properties of the benzoic acid core.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. vjst.vn The MEP surface is color-coded to represent different electrostatic potential values.

For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carboxylic and hydroxymethyl groups, as well as the fluorine atom.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are expected around the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxymethyl group.

The MEP map provides a clear visual representation of the molecule's reactive sites, guiding the understanding of its interaction with other chemical species. vjst.vn

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds (C-C and C-O) in the carboxylic acid and hydroxymethyl substituents allows for the existence of different conformers for this compound. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles of these groups.

The relative orientation of the C=O and O-H bonds in the carboxylic acid group (defining cis and trans conformers) and the orientation of the hydroxymethyl group relative to the ring and the adjacent fluorine atom are critical. mdpi.com Intramolecular hydrogen bonding between the fluorine and the carboxylic hydrogen or between the hydroxymethyl group and the carboxylic group could stabilize certain conformations. mdpi.com Computational studies can identify the most stable conformers and the energy barriers for interconversion between them, providing a detailed energy landscape. mdpi.com

Quantum Chemical Studies of Reactivity and Interactions

Quantum chemical calculations offer a quantitative framework for understanding the reactivity of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to predict the molecule's behavior. These descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of the molecule.

Furthermore, these studies can model intermolecular interactions, such as the formation of hydrogen-bonded dimers, which is a characteristic feature of carboxylic acids. vjst.vn By analyzing the charge transfer and bond orbitals through methods like Natural Bond Orbital (NBO) analysis, the strength and nature of these interactions can be quantified. vjst.vn This provides fundamental insights into the molecule's behavior in different chemical environments.

Computational Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for the theoretical investigation of molecular structures and the prediction of their spectroscopic properties. Methods based on Density Functional Theory (DFT) are widely employed to calculate the spectroscopic signatures of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational approaches can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, offering a deeper understanding of its electronic and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The theoretical prediction of NMR spectra is a valuable method for assigning experimental chemical shifts and understanding the electronic environment of nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. This calculation is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p).

The process involves first optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, the GIAO method is used to compute the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental results, aiding in the definitive assignment of each proton and carbon atom in the molecule. An illustrative table of predicted NMR chemical shifts for this compound, based on typical computational outputs for similar aromatic compounds, is presented below.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. This table is a representative example of data that would be generated from DFT/GIAO calculations and does not represent experimentally verified results.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (C-COOH) | - | 128.5 |

| C2 (C-F) | - | 162.0 (d, JCF ≈ 250 Hz) |

| C3 (C-CH₂OH) | - | 135.2 |

| C4 | - | 129.8 |

| C5 | - | 118.1 (d, JCF ≈ 22 Hz) |

| C6 | - | 125.4 |

| -COOH | 13.10 | 169.3 |

| -CH₂OH | 4.80 | 61.7 |

| -CH₂OH | 5.40 | - |

| H4 | 7.65 | - |

| H5 | 7.20 | - |

| H6 | 7.95 | - |

Vibrational Spectroscopy (FT-IR) Prediction

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in experimental Fourier-Transform Infrared (FT-IR) spectra. DFT calculations are used to determine the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. After geometric optimization, a frequency calculation is performed at the same level of theory.

The output provides a list of vibrational frequencies and their corresponding IR intensities. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis can also be performed to characterize the nature of each vibrational mode, i.e., to determine the contribution of individual bond stretches, bends, and torsions to each calculated frequency.

A table of representative predicted vibrational frequencies for this compound is shown below, illustrating the expected assignments for key functional groups.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound. This table is a representative example of data that would be generated from DFT calculations and does not represent experimentally verified results.

| Predicted Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3550 | O-H stretch (hydroxymethyl) |

| 3080 | O-H stretch (carboxylic acid, dimer) |

| 2950 | C-H stretch (aromatic) |

| 2880 | C-H stretch (methylene) |

| 1710 | C=O stretch (carboxylic acid, dimer) |

| 1605 | C=C stretch (aromatic ring) |

| 1450 | C-O-H bend (carboxylic acid) |

| 1290 | C-F stretch |

| 1250 | C-O stretch (carboxylic acid) |

| 1050 | C-O stretch (hydroxymethyl) |

Electronic Spectroscopy (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band.

These calculations are often performed in the context of a solvent model to simulate the effect of the experimental environment on the electronic transitions. The predicted maximum absorption wavelengths (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*) provide valuable information for interpreting experimental UV-Vis spectra.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound. This table is a representative example of data that would be generated from TD-DFT calculations and does not represent experimentally verified results.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| 285 | 0.15 | HOMO → LUMO (π → π) |

| 240 | 0.45 | HOMO-1 → LUMO (π → π) |

| 215 | 0.30 | HOMO → LUMO+1 (π → π*) |

Applications and Research Trajectories of 2 Fluoro 3 Hydroxymethyl Benzoic Acid Scaffolds

Medicinal Chemistry and Drug Discovery Applications

2-Fluoro-3-(hydroxymethyl)benzoic acid is a valuable building block in the synthesis of more complex pharmaceutical agents. Its three distinct functional groups—the carboxylic acid, the hydroxymethyl group, and the C-F bond—offer multiple points for chemical modification, allowing for the creation of diverse molecular architectures. The carboxylic acid can be readily converted into esters, amides, or other bioisosteres to modulate solubility, stability, and target interaction. The hydroxymethyl group can be oxidized to an aldehyde or further derivatized to form ethers or esters, providing another avenue for structural diversification. The fluorinated benzene (B151609) ring itself can participate in various coupling reactions to construct larger molecular frameworks. This trifunctionality makes the scaffold a versatile starting point for the synthesis of novel drug candidates.

The presence of a fluorine atom on the benzoic acid ring profoundly influences the physicochemical and pharmacokinetic properties of any resulting derivative. tandfonline.comnih.gov Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group, which in turn affects the molecule's ionization state at physiological pH, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability can lead to a longer biological half-life and improved bioavailability. Fluorine can also impact the conformation of a molecule and its ability to bind to target proteins, potentially increasing potency and selectivity. tandfonline.comnih.gov The introduction of fluorine can also enhance membrane permeability, a crucial factor for drugs targeting intracellular proteins or needing to cross the blood-brain barrier. tandfonline.com

Table 1: Physicochemical Impact of Fluorination

| Property | Influence of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov |

| Binding Affinity | Can be increased | Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. tandfonline.com |

| Acidity (pKa) | Altered | The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. nih.gov |

| Lipophilicity | Increased | Fluorine substitution on an aromatic ring generally increases lipophilicity, which can affect membrane permeability. dntb.gov.ua |

| Membrane Permeation | Enhanced | Increased lipophilicity and altered electronic properties can facilitate passage through biological membranes. tandfonline.com |

While specific bioactivity data for derivatives of this compound are not extensively reported in public literature, the structural motifs present suggest potential applications in several therapeutic areas. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the fluorine and hydroxymethyl groups can be exploited to fine-tune these activities and develop novel therapeutic agents. For instance, the scaffold could be elaborated to target enzymes or receptors implicated in inflammatory diseases, infectious diseases, or oncology.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to each part of the molecule affect its biological activity.

Key areas for SAR exploration would include:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to various amides or esters can probe the importance of this group for target binding and can modulate the compound's pharmacokinetic properties.

Derivatization of the Hydroxymethyl Group: Altering the hydroxymethyl group to ethers, esters, or other functionalities can explore steric and electronic requirements for activity.

Substitution on the Phenyl Ring: While the parent scaffold is already substituted, further modifications could be explored if synthetically feasible, although this is less common for building blocks of this nature.

The detrimental effect on CB1 binding upon fluorine substitution in some cannabinoid analogs underscores the nuanced role of fluorine in SAR, where its impact is highly context-dependent. nih.gov

The ability of fluorine to enhance lipophilicity and blood-brain barrier penetration makes fluorinated compounds particularly attractive for CNS drug discovery. eurekaselect.com Aromatic compounds containing fluorine are features of various bioregulators with applications as antidepressants and anti-inflammatory agents. researchgate.net While direct research on this compound in neuropharmacology is limited, related fluorinated benzoic acid derivatives have shown promise. For example, fluorinated molecules are being investigated for their potential in treating neurodegenerative diseases. The fluorine atom can be used to modulate the properties of molecules to enhance their interaction with CNS targets.

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. youtube.com Their mechanism of action often involves the disruption of microbial cellular metabolism. youtube.com The introduction of a fluorine atom can enhance the antimicrobial potency of benzoic acid derivatives. nih.gov The specific substitution pattern of this compound could lead to derivatives with novel or improved antimicrobial profiles. Research on other substituted benzoic acids has shown that the type, number, and position of substituents on the benzene ring significantly influence their antibacterial activity. nih.gov Generally, the presence of a hydroxyl group can impact the antimicrobial effect, and this, combined with the fluorine atom, presents a promising scaffold for the development of new antimicrobial agents. nih.gov

Table 2: Investigated Antimicrobial Activity of Substituted Benzoic Acids

| Compound Type | Target Organism(s) | General Findings |

|---|---|---|

| Benzoic Acid Derivatives | Escherichia coli, Staphylococcus aureus, various fungi | Activity is dependent on substitution pattern; can disrupt cell homeostasis. nih.govresearchgate.net |

| Phenolic Acids | Gram-positive and Gram-negative bacteria | The position of hydroxyl and other groups on the ring is critical for activity. nih.gov |

| Fluorinated Benzothiazoles | Staphylococcus aureus, Escherichia coli | Fluorine substitution can lead to significant antibacterial activity. |

Investigative Studies in Antiviral Compounds

The quest for novel antiviral agents has led researchers to explore a wide array of molecular structures, including fluorinated organic compounds. The introduction of fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets. While direct antiviral studies on this compound are not extensively documented, research on analogous structures highlights the potential of this scaffold.

A notable area of investigation is the synthesis of nucleoside analogues, which are fundamental in the development of antiviral therapies. Research has been conducted on the synthesis of 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues. nih.gov In one study, an adenine (B156593) analogue of this series demonstrated weak in vitro activity against HIV-1, with an EC50 value of 19.2 μM. nih.gov This suggests that the 2-fluoro-3-(hydroxymethyl) motif, when incorporated into a larger molecular framework, can contribute to antiviral activity.

Furthermore, broader studies on benzoic acid derivatives have shown promise in combating influenza viruses. nih.govmdpi.com For instance, the benzoic acid derivative NC-5 has been found to inhibit influenza A viruses, including oseltamivir-resistant strains, with EC50 values around 33 μM. nih.gov While structurally distinct from this compound, these findings underscore the potential of the benzoic acid core in designing new antiviral drugs. The antiviral potential of such compounds often stems from their ability to inhibit key viral enzymes, such as neuraminidase. nih.govmdpi.com

Table 1: Antiviral Activity of Related Compounds

| Compound Class | Specific Analogue | Target Virus | Reported Activity (EC50) |

|---|---|---|---|

| Nucleoside Analogues | Adenine analogue of 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid | HIV-1 | 19.2 μM nih.gov |

| Benzoic Acid Derivatives | NC-5 | Influenza A (H1N1) | 33.6 μM nih.gov |

| Benzoic Acid Derivatives | NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 μM nih.gov |

Material Science Applications

The introduction of fluorine into organic molecules can impart unique properties, making them valuable in the field of material science for the development of novel materials with specific characteristics.

Fluorine has become a crucial element in the design of synthetic molecules for various applications, including medicine, agriculture, and materials. nih.gov The incorporation of fluorine atoms into organic compounds can bestow new functionalities and enhance existing properties. This is due to the unique electronic effects of fluorine, which can alter properties such as polarity, surface energy, and thermal stability. While specific applications of this compound in novel materials are still emerging, the broader class of fluorinated aromatics is recognized for its potential in creating materials with tailored functionalities. nbinno.com

In polymer science, the use of fluorinated monomers can lead to the production of polymers with desirable properties such as chemical resistance, low friction, and thermal stability. A biocatalytic approach has been developed for the synthesis of 2-fluoro-3-hydroxypropionic acid, a related compound, which can serve as a substrate for the synthesis of other fluorides like poly (2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.gov This biosynthetic strategy opens avenues for creating fluorine-containing materials with enhanced properties. nih.gov The presence of both a carboxylic acid and a hydroxymethyl group in this compound makes it a potential candidate for use as a monomer in the synthesis of polyesters and other polymers, where the fluorine atom could impart specific and advantageous characteristics to the resulting material. The segregation of benzoic acid derivatives within polymer crystalline cavities has also been explored, demonstrating the potential for creating advanced composite materials. mdpi.com

Chemical Research and Synthetic Organic Chemistry

In the realm of chemical research, this compound serves as a valuable building block due to the distinct reactivity of its functional groups.

Fluorinated benzoic acids are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. orgsyn.orgfishersci.com The presence of multiple functional groups on the aromatic ring of this compound allows for a wide range of chemical transformations. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the hydroxymethyl group can be oxidized to an aldehyde or further functionalized. The fluorine atom also influences the reactivity of the aromatic ring, directing further substitutions. For example, 2-amino-3-fluorobenzoic acid is a key precursor for the synthesis of indole (B1671886) derivatives with therapeutic applications. orgsyn.org

The chemical behavior of this compound is dictated by its constituent functional groups. The hydroxymethyl group (-CH2OH) can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification. The fluorine atom, being a halogen, imparts specific electronic properties to the benzene ring. libretexts.org It is a weak deactivator and directs incoming electrophiles to the ortho and para positions. The carbon-fluorine bond is generally very strong and not easily cleaved, ensuring the stability of the fluorine substituent during various synthetic manipulations. The interplay of the electron-withdrawing carboxylic acid and fluorine groups, along with the hydroxymethyl group, provides a unique reactivity profile for this molecule, making it a subject of interest for synthetic chemists.

Table 2: Functional Groups and Their Potential Reactions

| Functional Group | Type | Potential Reactions |

|---|---|---|

| -COOH | Carboxylic Acid | Esterification, Amide formation, Reduction to alcohol, Decarboxylation |

| -CH2OH | Hydroxymethyl (Primary Alcohol) | Oxidation to aldehyde/carboxylic acid, Esterification, Ether formation |

| -F | Fluoro | Influences electrophilic aromatic substitution, Generally stable |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. In general, the fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The presence of the carboxylic acid and hydroxymethyl groups on the aromatic ring can influence the reactivity of the C-F bond. The electron-withdrawing nature of the carboxylic acid group would be expected to activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

Potential nucleophiles could include alkoxides, thiolates, and amines. The reaction would typically proceed via a Meisenheimer complex, a resonance-stabilized intermediate. The specific conditions, such as the choice of solvent, base, and temperature, would be critical in determining the outcome and yield of such reactions. However, no specific examples or documented studies of these reactions on this compound have been identified.

Reduction Reactions

The carboxylic acid and hydroxymethyl moieties of this compound are susceptible to reduction. The carboxylic acid could be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This would result in the formation of 2-fluoro-3-(hydroxymethyl)benzyl alcohol.

Selective reduction of the carboxylic acid in the presence of the hydroxymethyl group, or vice versa, would require careful selection of reagents and reaction conditions. For instance, milder reducing agents might selectively reduce the carboxylic acid. The fluorine atom on the aromatic ring is generally stable to these types of reducing conditions. Specific protocols and outcomes for the reduction of this compound are not documented in the available literature.

Bioconjugation and Linker Applications

Use as a Fluorinated Linker in Bioconjugation

Fluorinated linkers are utilized in bioconjugation to connect biomolecules, such as proteins or peptides, to other molecules like drugs or imaging agents. The fluorine atoms can enhance properties such as metabolic stability and binding affinity. This compound possesses functional groups—a carboxylic acid and a hydroxymethyl group—that could potentially be used for conjugation.

The carboxylic acid could be activated to form an amide bond with an amine group on a biomolecule. The hydroxymethyl group could be functionalized to introduce other reactive moieties for subsequent conjugation steps. While the concept of using fluorinated linkers is established, the specific application of this compound in this context has not been reported.

Applications in Peptide Synthesis and Analog Preparation

In peptide synthesis, functionalized benzoic acid derivatives can be incorporated as non-natural amino acids or as scaffolds to create peptide analogs with modified structures and properties. The bifunctional nature of this compound makes it a theoretical candidate for such applications.

It could be incorporated into a peptide chain via its carboxylic acid group. The hydroxymethyl group could then serve as a point for further modification or for creating cyclic or branched peptide structures. The fluorine atom could influence the conformation and biological activity of the resulting peptide analog. Despite these theoretical possibilities, there is no available research demonstrating the use of this compound in peptide synthesis or the preparation of peptide analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-fluoro-3-(hydroxymethyl)benzoic Acid?

- Methodological Answer : Synthesis typically involves fluorination and hydroxymethylation steps. For example, fluorinated benzoic acids can be synthesized via demethylation of methoxy precursors using BBr₃ (yield ~57%) , followed by hydroxymethyl group introduction via reductive alkylation or aldehyde reduction. Purification often employs HPLC with acidic methanol-water gradients (e.g., 1% acetic acid–25% methanol) . Key steps:

- Precursor selection : Start with fluorinated aromatic ketones or methoxy derivatives.

- Demethylation : Use BBr₃ in anhydrous conditions for ether cleavage.

- Hydroxymethylation : Introduce –CH₂OH via formaldehyde or glyoxylic acid condensation.

- Purification : Optimize HPLC conditions to isolate the product from side reactions (e.g., over-oxidation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and hydroxymethyl proton signals (δ ~4.5 ppm) .

- IR Spectroscopy : Confirm –COOH (broad ~2500-3500 cm⁻¹) and –OH (sharp ~3200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ (e.g., C₈H₆FO₃⁻ at m/z 187.03) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritancy (common in fluorinated aromatics) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes and seek medical help .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical properties of this compound?

- Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies (avg. error ~2.4 kcal/mol) . Steps:

- Geometry Optimization : Use a 6-311+G(d,p) basis set to minimize energy.

- Vibrational Analysis : Confirm no imaginary frequencies (ensures stable minima).

- Solvent Effects : Apply PCM models to simulate aqueous or polar environments.

- Validation : Compare computed vs. experimental pKa (carboxylic acid ~2.5-3.5) and redox potentials.

Q. What experimental strategies address discrepancies in reported synthetic yields for fluorinated benzoic acids?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., methoxy vs. hydroxy intermediates) .

- Byproduct Analysis : Identify side products (e.g., over-fluorinated species) via GC-MS or ¹⁹F NMR.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. AlCl₃) for demethylation efficiency .

- Yield Optimization : Adjust stoichiometry (e.g., BBr₃ in excess) or reaction time (e.g., 12–24 hr).

Q. How can metabolic pathways of this compound be studied in vitro?

- Methodological Answer :

- Hepatic Microsomes : Incubate with NADPH to assess Phase I metabolism (e.g., hydroxylation, defluorination) .

- LC-HRMS : Detect metabolites (e.g., glucuronides or sulfates) via accurate mass shifts (±176.032 or ±79.957 Da).

- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes.

- Toxicity Screening : Pair with MTT assays to evaluate metabolite cytotoxicity in cell lines (e.g., HepG2).

Q. What computational and experimental approaches resolve stability issues in fluorinated benzoic acids?

- Methodological Answer :

- Accelerated Stability Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

- Degradation Product Identification : Use UPLC-QTOF to detect hydrolyzed (e.g., loss of –CH₂OH) or oxidized derivatives.

- DFT Simulations : Calculate bond dissociation energies (BDEs) for C–F and C–O bonds to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.